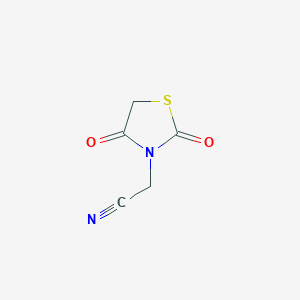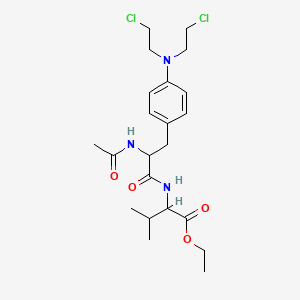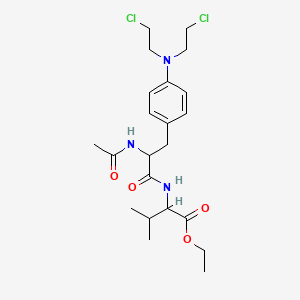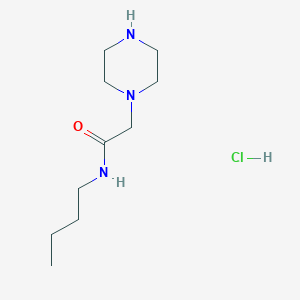
4-(4-Methoxybenzyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of oxazolidine-2,5-dione, which is known for its applications in various fields of chemistry and biology. The compound features a methoxybenzyl group attached to the oxazolidine ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 4-methoxybenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures (50-60°C) with the addition of a dehydrating agent like thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(4-Methoxybenzyl)oxazolidin-2,5-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxazolidinone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können den Oxazolidinring in Oxazolidinole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Oxazolidinone, Carbonsäuren.
Reduktion: Oxazolidinole, reduzierte Derivate.
Substitution: Substituierte Methoxybenzylderivate.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzyl)oxazolidin-2,5-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(4-Methoxybenzyl)oxazolidin-2,5-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Der Oxazolidinring kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Die Methoxybenzylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren verstärken und so zu verschiedenen biologischen Wirkungen führen . Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Oxazolidin-2,5-dion: Die Stammverbindung, die für ihre Anwendungen in der organischen Synthese und der medizinischen Chemie bekannt ist.
4-Benzyl-oxazolidin-2,5-dion: Ähnliche Struktur, jedoch ohne die Methoxygruppe, was seine Reaktivität und biologische Aktivität beeinflussen kann.
4-(4-Hydroxybenzyl)oxazolidin-2,5-dion:
Einzigartigkeit
4-(4-Methoxybenzyl)oxazolidin-2,5-dion ist aufgrund der Methoxybenzylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität im Vergleich zu anderen ähnlichen Verbindungen verstärken kann. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
61777-03-5 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)16-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
GICUMSRYGYWTGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)



![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)



![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
